
Elliptinium acetate
概要
説明
Elliptinium acetate is a derivative of the naturally occurring alkaloid ellipticine, which is isolated from species of the plant family Apocynaceae . It is known for its antineoplastic properties and is used primarily in the treatment of metastatic breast cancer . As a topoisomerase II inhibitor and DNA intercalating agent, this compound stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis .
準備方法
エリップチニウム酢酸の合成には、いくつかのステップが含まれます。
化学反応の分析
エリップチニウム酢酸は、次のような様々な化学反応を起こします。
酸化: 酸化して、求核性生物分子と共有結合できる反応性の求電子体形態を生成できます.
DNAインターカレーション: DNAインターカレーターとして、DNA塩基対間に挿入され、DNAの構造と機能を破壊します.
これらの反応で使用される一般的な試薬および条件には、酸化剤および求核性生物分子が含まれます. これらの反応から生成される主要な生成物は、共有結合したDNAおよびRNA付加体です .
4. 科学研究への応用
エリップチニウム酢酸は、広範囲の科学研究応用を持っています。
科学的研究の応用
Breast Cancer Treatment
-
Phase II Clinical Trials : Several studies have investigated the efficacy of elliptinium acetate in patients with advanced breast cancer. Notably:
- A study involving 83 patients indicated an overall objective response rate of 18% , with complete and partial responses observed in various patient groups. The regimen employed was 80 mg/m² daily for three consecutive days every 21 days, which was found to be less toxic compared to weekly schedules .
- Another trial reported a 15% overall response rate among 33 evaluable patients, with one complete remission achieved .
- Toxicity Profile : While this compound demonstrates modest efficacy, it is associated with several side effects. Common toxicities include:
Mechanistic Insights
Research has highlighted this compound's mechanism of action as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
Comparative Efficacy and Safety
A comparative analysis of this compound against other chemotherapeutic agents reveals its unique profile:
Agent | Efficacy in Breast Cancer | Common Toxicities |
---|---|---|
This compound | 18% objective response | Xerostomia, immune-mediated reactions |
Doxorubicin | ~60% objective response | Cardiotoxicity, myelosuppression |
Paclitaxel | ~30-40% objective response | Neuropathy, hypersensitivity reactions |
Case Studies and Research Findings
- Case Study on Efficacy : In a cohort study of patients who had previously failed other treatments, this compound demonstrated a favorable toxicity profile with minimal myelosuppression and no alopecia reported .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed rapid metabolism and a high ratio of plasma total radioactivity to unchanged drug levels, indicating efficient drug clearance and potential implications for dosing strategies .
作用機序
類似化合物との比較
エリップチニウム酢酸は、その高い安定性と核酸への強い共有結合により、その類似体の中でユニークです . 類似の化合物には、以下が含まれます。
エリップチニン: 抗腫瘍活性を持つ天然のアルカロイドですが、毒性プロファイルが異なります.
9-ヒドロキシ-エリップチニン: 抗腫瘍特性を持つ別の誘導体ですが、核酸への共有結合の安定性が低いです.
N2-メチルエリップチニウム: 非抗腫瘍性誘導体であり、エリップチニウム酢酸と比較して、核酸への共有結合の活性は著しく低いです.
エリップチニウム酢酸は、DNAおよびRNAとの安定な共有結合を形成するユニークな能力と強力な抗腫瘍活性を持ち、これらの類似化合物とは一線を画しています .
生物活性
Elliptinium acetate, also known as Celiptium, is a synthetic derivative of the naturally occurring alkaloid ellipticine. Its molecular formula is with a CAS number of 58337-35-2. This compound has garnered attention for its potential in cancer treatment, primarily due to its biological activities as a topoisomerase II inhibitor and DNA intercalator, which lead to cytotoxic effects in cancer cells.
This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, resulting in DNA breakage and subsequent cell death. This mechanism is crucial for its antineoplastic properties, particularly against various cancer types.
Key Features:
- Topoisomerase II Inhibition : this compound interferes with the normal function of topoisomerase II, an enzyme critical for DNA replication and transcription.
- DNA Intercalation : The compound can intercalate between DNA bases, disrupting the double helix structure and leading to further cytotoxicity.
Biological Activity Overview
This compound has been studied extensively for its anticancer properties. Below is a summary of its biological activities:
Activity | Description |
---|---|
Antitumor Activity | Demonstrated efficacy in various cancers, particularly breast cancer. |
Cytotoxic Properties | Induces apoptosis in cancer cells through DNA damage. |
Minimal Side Effects | Reports indicate low incidence of myelosuppression and renal insufficiency during treatment. |
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in treating different types of cancer.
Phase II Study in Breast Cancer
A notable study involved 18 patients with advanced measurable breast cancer treated with this compound at a dosage of 100 mg/m² for three consecutive days every three weeks. The results indicated:
- Objective Response : Two patients exhibited tumor responses lasting over four weeks.
- Toxicity Profile : Minimal side effects were observed, with no cases of alopecia reported .
Efficacy in Metastatic Breast Cancer
In another phase II study involving 33 evaluable patients:
- Complete Remission : One patient achieved complete remission.
- Partial Responses : Four patients showed partial responses, yielding an overall objective response rate of 15% .
Covalent Binding to Nucleic Acids
Research has demonstrated that this compound can covalently bind to nucleic acids within cells. A study using L1210 leukemia cells revealed:
- Binding Ratio : The binding ratio of elliptinium to RNA and DNA was found to be and , respectively.
- Non-repairable Damage : The covalent binding induced by elliptinium was not repaired over a significant period, suggesting prolonged cytotoxic effects .
Comparative Analysis with Other Compounds
This compound shares similarities with other chemotherapeutic agents but possesses unique characteristics:
Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |
---|---|---|---|
Ellipticine | High | Topoisomerase II inhibitor | Naturally occurring alkaloid |
Doxorubicin | Moderate | DNA intercalator | Widely used chemotherapeutic agent |
Mitoxantrone | Moderate | Topoisomerase II inhibitor | Also acts as an anthracycline |
Camptothecin | Low | Topoisomerase I inhibitor | Derived from natural sources |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of elliptinium acetate in cancer cells?
this compound acts as a dual-function agent: (1) it intercalates into DNA, stabilizing the cleavable complex formed by topoisomerase II, which induces double-strand DNA breaks, and (2) it inhibits transcription and translation by disrupting RNA and protein synthesis. This dual mechanism is critical for its cytotoxicity, particularly in tumors with high topoisomerase II activity . Methodologically, researchers can validate this using in vitro DNA footprinting assays (e.g., DNase I protection studies) and topoisomerase II activity inhibition assays .
Q. Which experimental models are most appropriate for studying this compound’s antitumor activity?
- In vitro : L1210 murine leukemia cells (historically used for cytotoxicity screening, IC₅₀ ~1–10 µM) .
- In vivo : Xenograft models of metastatic breast cancer or glioblastoma, given its CNS penetration and activity in phase II trials .
- Clinical : Phase II trials in advanced breast cancer (e.g., patients with 1–2 prior chemotherapy regimens) .
Standard protocols include measuring tumor volume reduction (RECIST criteria) and monitoring DNA damage markers (e.g., γH2AX) .
Q. What are the standard dosing protocols for this compound in preclinical and clinical studies?
- Preclinical : 10–50 mg/kg intravenously in murine models, adjusted for toxicity (e.g., nephrotoxicity monitoring) .
- Clinical : 80 mg/m² administered over 3 days every 3 weeks, with dose reductions for xerostomia or antibody-mediated adverse events . Pharmacokinetic studies recommend monitoring plasma concentrations via HPLC due to its intercalation-dependent accumulation .
Q. What key parameters should be measured to assess this compound’s efficacy?
- Cellular : IC₅₀ values in resistant vs. sensitive cell lines (e.g., NCI-60 panel) .
- Molecular : DNA binding affinity (Scatchard plot analysis, K₁ ~10⁸ M⁻¹) , topoisomerase II inhibition (% enzyme activity vs. control) .
- Clinical : Objective response rate (ORR), progression-free survival (PFS), and correlation with biomarkers like UCN expression (linked to drug sensitivity) .
Advanced Research Questions
Q. How do contradictions in phase II trial outcomes inform future study design?
Phase II trials reported modest ORR (15% in metastatic breast cancer vs. variable results in other cancers ). These discrepancies highlight the need for:
- Stratified patient cohorts : Prioritize tumors with high topoisomerase II expression or oxidative stress markers (e.g., UCN) .
- Combination regimens : Pair with agents targeting resistance pathways (e.g., MDR inhibitors for P-glycoprotein-overexpressing tumors) .
- Pharmacodynamic biomarkers : Measure elliptinium-DNA adducts via mass spectrometry to correlate drug exposure with efficacy .
Q. What methodological approaches optimize this compound in combination therapies?
- Sequential dosing : Administer elliptinium after DNA-damaging agents (e.g., platinum drugs) to exploit synthetic lethality .
- Synergy screens : Use Chou-Talalay assays to identify synergistic partners (e.g., carbazole derivatives targeting FabH in bacterial co-infections) .
- Nanodelivery systems : Encapsulate elliptinium in liposomes to enhance CNS penetration for glioblastoma trials .
Q. How can resistance to this compound be modeled and mitigated?
- In vitro models : Generate resistant L1210 clones via chronic exposure; profile ABC transporter (e.g., P-gp) overexpression .
- Mechanistic studies : Assess redox metabolism (e.g., cytochrome P450-mediated bioactivation) using hepatic microsomal assays .
- Epigenetic modulation : Co-treat with HDAC inhibitors to restore topoisomerase II expression in resistant tumors .
Q. What advanced techniques elucidate elliptinium’s DNA interaction specificity?
- Footprinting assays : Identify preferred binding sites (e.g., CpG/TpG-rich regions) using DNase I or hydroxyl radical cleavage .
- NMR spectroscopy : Resolve drug-DNA adduct structures (e.g., imino proton shifts in d(TGACGTCA) octamers) .
- Computational modeling : Simulate intercalation dynamics using molecular docking (e.g., AutoDock Vina) and MD simulations .
Q. What strategies manage this compound’s toxicity in clinical trials?
- Prophylactic measures : Hydration protocols to reduce nephrotoxicity; saliva substitutes for xerostomia .
- Immunomonitoring : Screen for anti-elliptinium antibodies via ELISA to prevent hypersensitivity .
- Dose individualization : Adjust based on glomerular filtration rate (GFR) and plasma clearance data .
Q. How can predictive biomarkers improve patient selection for elliptinium therapy?
- Genomic profiling : Prioritize tumors with TOP2A amplifications or oxidative stress signatures (e.g., NRF2 pathway activation) .
- Liquid biopsies : Detect circulating tumor DNA (ctDNA) topoisomerase II mutations post-treatment to monitor resistance .
- Proteomic assays : Quantify UCN expression in serum; high levels correlate with reduced elliptinium sensitivity (CellMiner data) .
特性
CAS番号 |
58337-35-2 |
---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |
InChI |
InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4) |
InChIキー |
BOMZMNZEXMAQQW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
正規SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
外観 |
solid powder |
Key on ui other cas no. |
58337-35-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
58337-34-1 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-methyl-9-hydroxyellipticinium 2-methyl-9-hydroxyellipticinium acetate 9-HME 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate 9-hydroxy-2-methylellipticinium 9-hydroxy-2-methylellipticinium acetate 9-hydroxy-2N-methyl-ellipticinium acetate 9-hydroxy-methyl-ellipticinium Celiptium elliptinium elliptinium acetate elliptinium iodide elliptinium ion(1+) hydroxy-methyl-ellipticinium N(2)-methyl-9-hydroxyellipticinium NSC 264-137 NSC 264137 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。